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For Researchers, Scientists, and Drug Development Professionals

T4 DNA ligase, an enzyme isolated from the T4 bacteriophage, is an indispensable tool in

molecular biology. It facilitates the joining of DNA fragments by catalyzing the formation of a

phosphodiester bond between the 5'-phosphate and 3'-hydroxyl termini of adjacent nucleotides

in duplex DNA, RNA, or DNA/RNA hybrids.[1][2] This ATP-dependent enzyme is crucial for

DNA replication, repair, and recombination processes in vivo and is widely utilized for

applications such as gene cloning and library construction in vitro.[3][4][5]

Core Enzymatic Mechanism
The catalytic activity of T4 DNA ligase proceeds through a three-step nucleotidyl transfer

reaction. This process is fundamental to its function in sealing nicks in double-stranded DNA

and joining both cohesive ("sticky") and blunt-ended DNA fragments.[3][6]

Step 1: Enzyme Adenylation The reaction is initiated by the nucleophilic attack of a conserved

lysine residue within the enzyme's active site on the α-phosphate of an ATP cofactor.[7][8] This

results in the formation of a high-energy covalent ligase-adenylate (Enzyme-AMP)

intermediate, with the AMP molecule linked to the lysine via a phosphoramidate bond.[6][7]

This first step is accompanied by the release of pyrophosphate (PPi).[3][7]

Step 2: Adenylyl Group Transfer to DNA The activated adenylyl group (AMP) is then transferred

from the enzyme to the 5'-phosphate terminus of the DNA strand at the site of a nick or break.

[3][9][10] This creates an inverted pyrophosphate bridge structure, resulting in a DNA-
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adenylate intermediate (App-DNA).[6] The now deadenylated enzyme remains bound to the

DNA substrate.[6][11]

Step 3: Phosphodiester Bond Formation In the final step, the 3'-hydroxyl group at the nick

performs a nucleophilic attack on the phosphorus of the DNA-adenylate intermediate.[7][9] This

reaction forms the covalent phosphodiester bond, thereby sealing the nick in the DNA

backbone.[7] Concurrently, AMP is released, and the enzyme is freed to initiate another

catalytic cycle.[3][6]
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Caption: The three-step enzymatic mechanism of T4 DNA Ligase.

Structural Basis of Ligation
The crystal structure of T4 DNA ligase reveals three distinct domains: an N-terminal DNA-

binding domain (DBD), a central nucleotidyl-transferase (NTase) domain, and a C-terminal OB-
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fold domain.[4][12] Together, these domains form a compact structure that fully encircles the

DNA substrate, a conformation essential for its catalytic activity.[4][12] The OB domain plays a

critical role in the initial self-adenylation step and in positioning the nicked DNA for the

subsequent transfer and sealing reactions.[4]

Research indicates that the enzyme establishes two different types of complexes with DNA: a

transient "T-complex" when the adenylated enzyme scans for a suitable 5'-phosphorylated end,

and a more stable "S-complex" formed by the deadenylated enzyme at the nick, which is

crucial for blunt-end ligation.[6][13]

Quantitative Data
The efficiency and kinetics of T4 DNA ligase are influenced by the substrate type and reaction

conditions.

Table 1: Kinetic Parameters of T4 DNA Ligase

Parameter Substrate Value Reference

Km Sticky End DNA 0.6 µM [14]

Blunt End DNA 50 µM [14]

Kcat Nicked dsDNA 0.4 s⁻¹ [14]

Kcat/Km Nicked dsDNA 1.5 x 10⁸ M⁻¹s⁻¹ [14]

Kd (ATP) ATP <2 µM [8]

| Kd (PPi) | Pyrophosphate | 30 µM |[8] |

Table 2: Activation Energies for Ligation Steps

Catalytic Step Activation Energy (Ea) Reference

Self-Adenylation 16.2 kcal·mol⁻¹ [15]

Transadenylation (AMP

Transfer)
0.9 kcal·mol⁻¹ [15]
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| Nick Sealing | 16.3 - 18.8 kcal·mol⁻¹ |[15] |

Table 3: Standard Reaction Conditions

Parameter Optimal Value/Range Reference

Temperature (Sticky Ends)
16°C to Room Temperature
(22-25°C)

[9][16][17]

Temperature (Blunt Ends) 15°C to 20°C [16]

pH 7.5 - 8.0 [2][18]

ATP Concentration 1 mM [2]

MgCl₂ Concentration 10 mM [2]

| DTT Concentration | 10 mM |[2] |

Experimental Protocols
Detailed protocols are essential for the successful application of T4 DNA ligase in research.

Protocol 1: Standard DNA Ligation (Vector + Insert)

This protocol outlines the ligation of a DNA insert into a plasmid vector.

Reaction Setup: On ice, combine the following components in a microcentrifuge tube. It is

recommended to add the ligase last.[17]

Vector DNA: 50-100 ng

Insert DNA: Molar ratio of 1:1 to 10:1 (Insert:Vector)

10X T4 DNA Ligase Buffer: 2 µL (Final concentration 1X)

T4 DNA Ligase: 1 µL (e.g., 400 units/µL)

Nuclease-Free Water: to a final volume of 20 µL
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Mixing: Gently mix the reaction by pipetting up and down, then centrifuge briefly to collect the

contents.[9][17]

Incubation:

For Cohesive (Sticky) Ends: Incubate at 16°C overnight or at room temperature (22-25°C)

for 1-3 hours.[16][17]

For Blunt Ends: Incubate at 16°C overnight or at room temperature for a minimum of 2

hours.[17] Higher enzyme concentrations may be required.[19]

Heat Inactivation: Inactivate the T4 DNA ligase by heating the reaction at 65-70°C for 10

minutes.[9][17][19]

Transformation: The ligation product is now ready for transformation into competent bacterial

cells. Use 1-5 µL of the reaction mixture for 50 µL of competent cells.[17][20]
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Caption: A typical experimental workflow for molecular cloning using T4 DNA Ligase.
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Protocol 2: Ligase Activity Assay using Lambda DNA

This protocol provides a quick method to verify enzyme activity.[9]

Reaction Setup: In a microcentrifuge tube, combine:

Lambda DNA-HindIII Digest: 1 µL (~0.5 µg)

10X T4 DNA Ligase Buffer: 2 µL

T4 DNA Ligase: 1 unit

Nuclease-Free Water: to a final volume of 20 µL

Control: Prepare a negative control reaction with no T4 DNA ligase.

Incubation: Incubate both reactions at 22°C for 10-30 minutes.

Analysis: Load 10 µL of each reaction onto a 1% agarose gel alongside a DNA ladder.

Visualization: After electrophoresis, stain the gel with ethidium bromide or a similar DNA

stain. An active ligase will show a distinct band of higher molecular weight (representing

ligated fragments) compared to the control lane.[9]

Protocol 3: Quality Control - Endonuclease Contamination Assay

This protocol is used to test for unwanted nicking activity in the enzyme preparation.[16]

Reaction Setup:

Supercoiled Plasmid DNA (e.g., pGEM): 1 µg

10X T4 DNA Ligase Buffer: 5 µL

T4 DNA Ligase: 20 units (high concentration test)

Nuclease-Free Water: to a final volume of 50 µL

Incubation: Incubate the reaction at 37°C for 16 hours.
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Analysis: Run the entire reaction on a 1% agarose gel.

Visualization: Stain the gel and visualize the DNA. A clean preparation will show no

conversion of the supercoiled plasmid to nicked (circular) or linear forms.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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